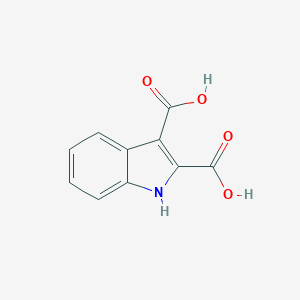

1H-indole-2,3-dicarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indole-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)7-5-3-1-2-4-6(5)11-8(7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNROFBGTNXXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625415 | |

| Record name | 1H-Indole-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-09-7 | |

| Record name | 1H-Indole-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1h Indole 2,3 Dicarboxylic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to 1H-Indole-2,3-dicarboxylic Acid

The construction of the this compound framework can be achieved through various synthetic pathways, starting from simpler indole (B1671886) precursors or via the strategic modification of related compounds like isatin (B1672199). These methods range from historical, well-established name reactions to modern, metal-catalyzed approaches that offer improved regioselectivity and efficiency.

Approaches from Indole Precursors

Classical methods for building the indole nucleus have been adapted for the synthesis of this compound and its esters. These routes often involve the formation of the indole ring as a key step, with the carboxylic acid functionalities introduced either as part of the initial building blocks or in subsequent steps.

One prominent pathway is the Fischer Indole Synthesis . This method involves the acid-catalyzed cyclization of an arylhydrazone. To obtain the desired dicarboxylic acid, a suitable keto acid precursor is used to form the initial hydrazone. For instance, derivatives of ortho-nitrophenylpyruvic acid can be cyclized under strong acid conditions to form the indole skeleton, followed by reduction of the nitro group and subsequent intramolecular cyclization to yield the dicarboxylic acid structure.

The Reissert Indole Synthesis provides another multistep route, primarily for indole-2-carboxylic acid derivatives, but it can be adapted. acs.org The typical sequence involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic ester. acs.org For the synthesis of the dicarboxylic acid, the final decarboxylation step is omitted, and an oxidation step is introduced to form the second carboxylic acid group at the C3 position.

A combination of the Japp–Klingemann reaction and Fischer indole cyclization can also be employed. This approach has been used to synthesize substituted indole-2-carboxylates. nih.gov The process starts with the reaction of an aniline (B41778) with an α-keto-ester to form a hydrazone, which is then cyclized. The resulting indole-2-carboxylate (B1230498) can then be hydrolyzed to the carboxylic acid and subsequently oxidized at the C3 position to afford the final dicarboxylic acid.

Conversion Pathways from 1H-Indole-2,3-dione (Isatin)

1H-Indole-2,3-dione, commonly known as isatin, is a highly versatile and common precursor for this compound. Current time information in Bangalore, IN.nih.gov Isatin itself can be synthesized through the oxidation of indigo (B80030) dye or via the oxidation of indole using reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). Current time information in Bangalore, IN.evitachem.comicm.edu.pl

The conversion of isatin to the dicarboxylic acid can be achieved through ring-opening reactions. For example, the alkaline hydrolysis of glycidic esters, which are formed from the reaction of isatins, can produce indole-2,3-dicarboxylic acid along with indole-3-carboxylic acid. evitachem.com A more direct route involves the hydrolysis of 1-benzylindole-2,3-dicarboxylic anhydride (B1165640), which is itself prepared from the corresponding dicarboxylic acid. clockss.org The hydrolysis of the anhydride, typically with potassium hydroxide (B78521), regenerates the dicarboxylic acid. clockss.org

The following table summarizes a typical reaction for the preparation of this compound from its dimethyl ester, which is often derived from isatin-based routes.

| Reactant | Reagent | Product | Yield |

| Dimethyl indole-2,3-dicarboxylate | Potassium hydroxide | This compound | 60% |

This interactive table summarizes the hydrolysis of the diester to the dicarboxylic acid. clockss.org

Regioselective Synthesis Strategies

Modern synthetic chemistry has focused on developing highly regioselective methods to construct the indole-2,3-dicarboxylate system in a single step, avoiding the multiple steps of classical syntheses. A state-of-the-art approach involves a rhodium-catalyzed C-H activation and annulation of 2-acetyl-1-phenylhydrazines with maleates. nih.gov This reaction proceeds efficiently in the presence of an additive like sodium acetate (B1210297) and an oxidant such as silver carbonate, yielding 1H-indole-2,3-dicarboxylates in good yields. nih.gov This method is notable for its tolerance of a wide range of functional groups on the benzene (B151609) ring of the hydrazine. nih.gov

Another strategy for synthesizing substituted derivatives involves the reaction of 1-(2-bromophenyl)-2-phenylhydrazine with dimethyl acetylenedicarboxylate (B1228247) (DMAD). semanticscholar.org This reaction exclusively affords dimethyl 7-bromoindole-2,3-dicarboxylate, demonstrating excellent regiocontrol in the placement of the bromine substituent. semanticscholar.org The bromo group can then be further functionalized, making this a valuable route for producing diverse derivatives. semanticscholar.org

Functionalization and Derivatization Strategies

The two carboxylic acid groups and the indole N-H group of this compound are key sites for chemical modification. These functional handles allow for a wide range of transformations, including esterification, amidation, and N-substitution, to produce a variety of derivatives with tailored properties.

Esterification and Amidation Reactions

The carboxylic acid groups of this compound can be readily converted into esters and amides. Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol under acidic conditions. For instance, Diethyl 1H-indole-2,3-dicarboxylate is a common derivative used as a protected intermediate in multistep syntheses. The synthesis of dimethyl indole-2,3-dicarboxylates is also well-documented and these compounds serve as crucial starting materials for further functionalization, such as bromination or nitration. semanticscholar.orgresearchgate.netclockss.org

Amidation reactions can be performed by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. tandfonline.com Alternatively, modern coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to directly form the amide bond. rsc.org

A notable reaction involves the use of 1H-indole-2,3-dicarboxylic anhydride . This intermediate, formed by dehydrating the dicarboxylic acid, shows selective reactivity. Reaction of 1-benzylindole-2,3-dicarboxylic anhydride with Grignard reagents, such as phenylmagnesium bromide, results in the selective attack at the C2-carbonyl group, yielding a 2-acyl-1-benzylindole-3-carboxylic acid. clockss.org This highlights a powerful method for selectively functionalizing one of the two carboxyl positions.

The table below shows the result of such a selective reaction.

| Reactant | Reagent | Product | Yield |

| 1-Benzylindole-2,3-dicarboxylic anhydride | Phenylmagnesium bromide | 2-Benzoyl-1-benzylindole-3-carboxylic acid | 84% |

This interactive table illustrates the selective reaction of the anhydride with a Grignard reagent. clockss.org

N-Substitution Reactions of the Indole Moiety

The nitrogen atom of the indole ring is another key site for derivatization. The N-H proton is acidic and can be removed by a base to form an indolide anion, which is a potent nucleophile. This allows for a variety of N-substitution reactions.

N-alkylation, such as methylation or benzylation, is a common transformation. 1-Methyl-1H-indole-2,3-dicarboxylic acid is a known derivative where the indole nitrogen is substituted with a methyl group, which can influence the molecule's steric and electronic properties. researchgate.net N-benzylation of this compound can be accomplished by treating it with sodium hydride and benzyl (B1604629) bromide. clockss.org Similarly, the corresponding diester, dimethyl indole-2,3-dicarboxylate, can be N-benzylated using potassium carbonate as the base. clockss.org

Besides alkyl groups, sulfonyl groups can also be introduced at the nitrogen position. The reaction of dimethyl indole-2,3-dicarboxylate with benzenesulfonyl chloride in the presence of potassium carbonate yields dimethyl 1-benzenesulfonylindole-2,3-dicarboxylate. clockss.org These N-sulfonyl groups can act as protecting groups or modify the electronic character of the indole ring, influencing the regioselectivity of subsequent reactions like halogenation. researchgate.netsemanticscholar.org

The following table provides examples of N-substitution reactions on the indole-2,3-dicarboxylate scaffold.

| Reactant | Reagent | Product | Base | Yield |

| This compound | Benzyl bromide | 1-Benzylindole-2,3-dicarboxylic acid | Sodium hydride | 87% |

| Dimethyl 1H-indole-2,3-dicarboxylate | Benzyl bromide | Dimethyl 1-benzylindole-2,3-dicarboxylate | Potassium carbonate | 99% |

| Dimethyl 1H-indole-2,3-dicarboxylate | Benzenesulfonyl chloride | Dimethyl 1-benzenesulfonylindole-2,3-dicarboxylate | Potassium carbonate | - |

This interactive table summarizes various N-substitution reactions. clockss.orgclockss.org

Halogenation and Other Electrophilic Substitutions

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic substitution, primarily at the C3 position. However, the presence of two deactivating carboxylic acid groups in this compound modifies its reactivity. Halogenation of the indole ring is a key transformation for introducing functional handles for further derivatization.

Common reagents for the halogenation of indoles include N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.netresearchgate.net These reagents offer milder reaction conditions compared to molecular halogens. For instance, the bromination of indoles can be achieved using NBS in solvents like dimethylformamide (DMF). researchgate.net In some cases, catalysts like phosphine (B1218219) sulfides can facilitate the electrophilic halogenation with N-halosuccinimides. researchgate.net While direct halogenation of the parent this compound is not extensively detailed, the halogenation of related indole derivatives provides insight into the expected reactivity. For example, enzymatic halogenation using RebH halogenase variants has been shown to effectively chlorinate and brominate various indole derivatives, including indole-5-carboxylic acid and indole-6-carboxylic acid. d-nb.info

It is important to note that hazardous reagents such as molecular halogens have also been employed for indole halogenation, often in solvents like chloroform (B151607) or pyridine. d-nb.info The choice of reagent and conditions can influence the regioselectivity and efficiency of the halogenation reaction.

Decarboxylation Reactions

Decarboxylation of this compound and its derivatives is a crucial step in many synthetic routes, allowing for the selective removal of one or both carboxylic acid groups. The carboxylic acid at the C2 position is generally more labile and can be removed under controlled heating. Heating an indole-2-carboxylic acid above its melting point is a classic method for decarboxylation. researchgate.net

Various methods have been developed to improve the efficiency and mildness of decarboxylation. One common procedure involves refluxing the indole-2-carboxylic acid in a high-boiling solvent such as quinoline. nih.gov A more modern and often cleaner method involves the use of a copper salt of the carboxylic acid in a solvent like N,N-dimethylacetamide. beilstein-journals.org

Recent advancements have introduced catalytic methods for the decarboxylation of heteroaromatic carboxylic acids. Silver-catalyzed protodecarboxylation has been reported as an effective method. acs.org Furthermore, palladium-catalyzed decarboxylation, sometimes coupled with other transformations like arylation, has emerged as a powerful tool. acs.orgnih.gov For instance, the functionalization of indole-3-carboxylic acid with aryl iodides using a palladium(II) catalyst system can result in decarboxylation followed by C2-arylation. nih.gov

| Method | Reagents and Conditions | Substrate Example | Product Example | Yield | Reference |

| Thermal | Heating above melting point | Indole-2-carboxylic acid | Indole | - | researchgate.net |

| Solvent-assisted | Refluxing in quinoline | 7-Nitroindole-2-carboxylic acid | 7-Nitroindole | - | nih.gov |

| Catalytic (Copper) | Copper salt, refluxing in N,N-dimethylacetamide | 7-Nitroindole-2-carboxylic acid | 7-Nitroindole | 80% | beilstein-journals.org |

| Catalytic (Palladium) | Pd(OAc)₂, TFA, AgOAc, 110-120 °C | 1H-Indole-3-carboxylic acid | 2-Arylindole | 75-87% | nih.gov |

| Thermal | Heating in N,N-dimethylformamide, 95-100 °C | 3-Methyl-1H-indole-2-carboxylic acid | 3-Methylindole | 62% | google.com |

| Catalytic (Silver) | Silver carbonate, acetic acid, DMSO, 140 °C | 3-Methyl-1H-indole-2-carboxylic acid | 3-Methylindole | 71% | google.com |

This table presents various methods for the decarboxylation of indole carboxylic acids, which are applicable to derivatives of this compound.

Formation of Heterocyclic Compounds from this compound Precursors

The dicarboxylic acid functionality in this compound and its anhydride form serves as a versatile precursor for the construction of various fused heterocyclic systems.

One notable transformation is the synthesis of furo[3,4-b]indole-1,3(4H)-diones . These compounds can be readily prepared from 1H-indole-2,3-dicarboxylates. For example, treatment of dimethyl 1-methylindole-2,3-dicarboxylate with potassium hydroxide in ethanol, followed by acidification and subsequent refluxing in acetic anhydride, yields the corresponding furo[3,4-b]indole-1,3(4H)-dione. acs.org These furoindoles are valuable synthons for alkaloids like caulersin and ellipticine. thieme-connect.com

The indole-2,3-dione (isatin) core, which is structurally related to this compound, is a key starting material for the synthesis of quinolines via the Pfitzinger reaction. icm.edu.plresearchgate.netresearchgate.net This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. For example, heating a mixture of isatin with acetone (B3395972) in the presence of potassium hydroxide or sodium hydroxide leads to the formation of 2-methylquinoline-4-carboxylic acid. icm.edu.plresearchgate.netresearchgate.net

Furthermore, the indole scaffold can be elaborated to form pyrroloindoles . For instance, pyrrolo[3,2-e]indoles can be synthesized through the cyclization of appropriately substituted indolylacetonitriles. nih.gov Another approach involves the Fischer indole synthesis starting from aminoindolines to construct the pyrrole (B145914) ring, leading to both linear and angular pyrroloindolines. researchgate.net The synthesis of pyrrolo[3,4-f]indole-2,5,7(1H,3H,6H)-trione has also been reported through the reduction of dinitro precursors followed by intramolecular transamination and elimination. jraic.com

| Precursor | Reagents and Conditions | Product Heterocycle | Reference |

| Dimethyl 1-methylindole-2,3-dicarboxylate | 1. KOH, EtOH, reflux; 2. HCl; 3. Acetic anhydride, reflux | 4-Methyl-1H-furo[3,4-b]indole-1,3(4H)-dione | acs.org |

| Isatin (1H-Indole-2,3-dione) | Acetone, KOH or NaOH, reflux | 2-Methylquinoline-4-carboxylic acid | icm.edu.plresearchgate.netresearchgate.net |

| 5-Nitro-4-phenacylphthalonitriles | 1. NaH, H₂SO₄; 2. SnCl₂, reduction | Pyrrolo[3,4-f]indole-2,5,7(1H,3H,6H)-trione | jraic.com |

| 5- and 6-Aminoindolines | Fischer indole synthesis with pyruvic acid ethyl ether | Pyrroloindolines | researchgate.net |

| Indolylacetonitrile derivative | DBU, Me₃SiCl, DMF | Pyrrolo[3,2-e]indole | nih.gov |

This table summarizes the formation of various heterocyclic compounds from precursors related to this compound.

Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis has been particularly instrumental in the functionalization of the indole core.

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed C-H Activation and Functionalization

Palladium catalysis has emerged as a powerful tool for the direct C-H functionalization of indoles, obviating the need for pre-functionalized starting materials. The carboxylic acid group can act as a directing group to control the regioselectivity of these transformations.

In the case of 1H-indole-3-carboxylic acid, a palladium(II)-catalyzed reaction with iodoarenes in the presence of a silver salt and trifluoroacetic acid leads to decarboxylative C2-arylation in high yields. nih.gov This reaction proceeds through a proposed cyclometalated palladium(II) intermediate. Similarly, palladium-catalyzed annulation of 3-iodo-1-alkylindole-2-carboxylic acids with allenes provides an efficient route to indolo[2,3-c]pyran-1-ones. acs.org An alternative approach involves the direct C-H functionalization of indole-2-carboxylic acid derivatives with allenes under oxidative conditions to afford the same heterocyclic core. acs.org

Furthermore, palladium-catalyzed C-H activation has been utilized in the synthesis of bis(indolyl)methanes from indole carboxylic acids and benzyl alcohols in water, where the carboxylic acid group plays a crucial role as a directing group for C3-H palladation. mdpi.com

| Catalyst System | Substrate(s) | Product Type | Key Features | Reference |

| Pd(OAc)₂ / AgOAc / TFA | 1H-Indole-3-carboxylic acid, Iodoarenes | C2-Arylated indoles | Decarboxylative C-H arylation | nih.gov |

| Pd Catalyst | 3-Iodo-1-alkylindole-2-carboxylic acids, Allenes | Indolo[2,3-c]pyran-1-ones | Annulation via Ar-I reactivity | acs.org |

| Pd(II) Catalyst | Indole-2-carboxylic acid derivatives, Allenes | Indolo[2,3-c]pyran-1-ones | Oxidative coupling via C-H functionalization | acs.org |

| Pd Catalyst | Indole carboxylic acids, Benzyl alcohols | Bis(indolyl)methanes | C3-H activation directed by the carboxylic acid | mdpi.com |

This table highlights key palladium-catalyzed C-H activation and functionalization reactions of indole carboxylic acids.

Rhodium(III)-Catalyzed Annulations

Rhodium(III) catalysis has proven to be highly effective for the synthesis of complex heterocyclic structures through C-H activation and annulation reactions. A significant application in the context of this compound chemistry is the direct synthesis of its diester derivatives.

A one-step synthesis of 1H-indole-2,3-dicarboxylates has been developed through a rhodium-catalyzed tandem C-H activation and annulation of 2-acetyl-1-phenylhydrazines with maleates. acs.orgthieme-connect.comresearchgate.netnih.govacs.org This reaction proceeds smoothly in the presence of a rhodium catalyst, such as [RhCp*Cl₂]₂, an acetate additive, and a silver carbonate oxidant, affording the desired indole-2,3-dicarboxylates in satisfactory to good yields. acs.orgthieme-connect.comresearchgate.netnih.govacs.org The reaction tolerates a variety of functional groups on the benzene ring of the arylhydrazine, including halogens and ester groups. researchgate.netnih.gov

This rhodium-catalyzed [3+2] annulation provides an elegant and efficient alternative to traditional multi-step syntheses of 1H-indole-2,3-dicarboxylates.

| Arylhydrazine Substrate (R¹) | Maleate Substrate (R²) | Product (1H-Indole-2,3-dicarboxylate) | Yield | Reference |

| H | Me | Dimethyl 1H-indole-2,3-dicarboxylate | 75% | acs.org |

| 4-Me | Me | Dimethyl 5-methyl-1H-indole-2,3-dicarboxylate | 85% | acs.org |

| 4-OMe | Me | Dimethyl 5-methoxy-1H-indole-2,3-dicarboxylate | 82% | acs.org |

| 4-F | Me | Dimethyl 5-fluoro-1H-indole-2,3-dicarboxylate | 78% | acs.org |

| 4-Cl | Me | Dimethyl 5-chloro-1H-indole-2,3-dicarboxylate | 81% | acs.org |

| 4-Br | Me | Dimethyl 5-bromo-1H-indole-2,3-dicarboxylate | 80% | acs.org |

| 4-I | Me | Dimethyl 5-iodo-1H-indole-2,3-dicarboxylate | 76% | acs.org |

| 4-CO₂Me | Me | Trimethyl 1H-indole-2,3,5-tricarboxylate | 72% | acs.org |

| H | Et | Diethyl 1H-indole-2,3-dicarboxylate | 73% | acs.org |

This table details the rhodium(III)-catalyzed synthesis of various substituted 1H-indole-2,3-dicarboxylates from 2-acetyl-1-arylhydrazines and maleates.

Asymmetric Hydrogenation of Indole Carboxylic Acids

The asymmetric hydrogenation of indole carboxylic acids to yield enantiomerically enriched indoline (B122111) carboxylic acids is a direct and atom-economical approach to synthesizing chiral building blocks crucial for various pharmaceuticals. Research in this area has revealed the significant influence of the substrate's protecting group and the catalytic system on the reaction's success.

Early progress in this field demonstrated that N-protected indole-2-carboxylates could be hydrogenated with high enantioselectivity. bohrium.com For instance, the rhodium-catalyzed asymmetric hydrogenation of N-acetyl-indole-2-carboxylic acid has been investigated. bohrium.com Studies showed that a protecting group on the indole nitrogen is essential for achieving conversion, likely by facilitating the coordination of the substrate to the metal catalyst. bohrium.com Using a rhodium catalyst with monodentate phosphoramidite (B1245037) ligands like (S)-PipPhos, researchers found that the presence of a base, particularly cesium carbonate (Cs₂CO₃), was critical for obtaining high enantiomeric excess (ee). bohrium.com In one study, the hydrogenation of N-acetyl-indole-2-carboxylic acid in dichloromethane (B109758) with a rhodium-PipPhos catalyst and Cs₂CO₃ resulted in a 54% conversion and a 37% ee. bohrium.com

Conversely, the asymmetric hydrogenation of unprotected indole carboxylic acids has proven to be more challenging. In an investigation using an Iridium-based catalyst with (S,R)-ZhaoPhos as the ligand, which was effective for a range of other unprotected indoles, 1H-indole-2-carboxylic acid failed to undergo reaction. researchgate.netrug.nl This lack of reactivity highlights a significant limitation of certain catalytic systems when applied to unprotected, functionalized indoles. researchgate.netrug.nl

The synthesis of (S)-2-indolinecarboxylic acid, a hydrogenated derivative, has been successfully achieved through a combined biocatalytic and homogeneous catalysis route, which circumvents the direct hydrogenation of the indole-2-carboxylic acid itself. tandfonline.com This approach underscores the ongoing search for efficient and selective methods for producing these valuable chiral intermediates. tandfonline.com

| Substrate | Catalyst System | Base | Solvent | Conversion (%) | ee (%) | Reference |

| N-acetyl-indole-2-carboxylic acid | Rh/(S)-PipPhos | Cs₂CO₃ | Dichloromethane | 54 | 37 | bohrium.com |

| 1H-indole-2-carboxylic acid | [Ir(COD)Cl]₂/(S,R)-ZhaoPhos | - | Chloroform | No Reaction | - | researchgate.netrug.nl |

Lewis Acid-Mediated Reactions

Lewis acids are pivotal in promoting a variety of chemical transformations involving indole carboxylic acids and their derivatives. They function by activating either the indole nucleus or the carboxylic acid functionality, enabling cyclizations, annulations, and other carbon-carbon bond-forming reactions.

One significant application is in decarboxylative cyclization reactions. For example, 1-methylindole-2-carboxylic acid reacts with substituted propargyl alcohols in the presence of a catalytic amount of the Lewis acid copper(II) triflate (Cu(OTf)₂) to yield 3,4-dihydrocyclopentaindoles. bohrium.com This transformation proceeds through a decarboxylative cyclization pathway. bohrium.com Interestingly, when 1-methylindole-3-carboxylic acid is subjected to similar conditions, it also produces the same 2,3-fused cyclopentaindole product, indicating an unexpected migration of the carboxylate group from the C3 to the C2 position before the cyclization occurs. bohrium.com

Lewis acids have also been screened for their efficacy in catalyzing intramolecular benzannulation reactions. In a process starting from N-methylindole-2-carboxylic acid, which is first converted to a more reactive diazo oxopropanoate intermediate, various Lewis acid triflates were tested for the final cyclization step to form a carbazole (B46965) framework. frontiersin.org Ytterbium(III) triflate (Yb(OTf)₃) was found to be the most effective, affording the product in 90% yield. Other Lewis acids like Al(OTf)₃, Sc(OTf)₃, and In(OTf)₃ also catalyzed the reaction, albeit with slightly lower yields. frontiersin.org This demonstrates the tunability of the reaction by selecting the appropriate Lewis acid.

Furthermore, Lewis acids such as indium(III) triflate (In(OTf)₃) have been employed to promote cascade reactions for the synthesis of complex N-fused indoles. tandfonline.com These reactions can involve the formation of an indol-2-yl cation intermediate, which then participates in further cyclizations. tandfonline.com The Fischer indole synthesis, a foundational method for creating the indole ring system itself, can also be catalyzed by a range of Lewis acids including ZnCl₂, PCl₃, and FeCl₃. bhu.ac.in

| Indole Substrate | Reagent | Lewis Acid | Product Type | Key Transformation | Reference |

| 1-Methylindole-2-carboxylic acid | Propargyl alcohol | Cu(OTf)₂ | 3,4-Dihydrocyclopentaindole | Decarboxylative Cyclization | bohrium.com |

| 1-Methylindole-3-carboxylic acid | Propargyl alcohol | Cu(OTf)₂ | 3,4-Dihydrocyclopentaindole | 3- to 2-Carboxylate Migration | bohrium.com |

| N-Methylindole-2-carboxylic acid derivative | - | Yb(OTf)₃ | Carbazole | Intramolecular Benzannulation | frontiersin.org |

| Arylhydrazones | Aldehydes/Ketones | ZnCl₂, PCl₃, FeCl₃ | 2,3-Disubstituted Indoles | Fischer Indole Synthesis | bhu.ac.in |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indoles and their derivatives to reduce environmental impact, improve safety, and enhance efficiency. These approaches include the use of biocatalysis, environmentally benign solvents like water, reusable catalysts, and energy-efficient techniques such as microwave irradiation.

A prominent example of green chemistry in this field is the synthesis of (S)-2-indolinecarboxylic acid, which combines biocatalysis with catalysis in water. rug.nlresearchgate.net This method uses the enzyme phenylalanine ammonia (B1221849) lyase (PAL) for the enantioselective amination of a cinnamic acid derivative to produce (S)-ortho-chlorophenylalanine. rug.nlresearchgate.net The subsequent ring closure to the indoline is catalyzed by a copper salt in water. rug.nl This chemoenzymatic process, conducted in an aqueous medium, significantly reduces the carbon footprint and reliance on organic solvents compared to traditional multistep syntheses. rug.nl

The use of water as a reaction solvent is a cornerstone of green synthesis. researchgate.net Various methodologies for synthesizing the indole nucleus and its derivatives have been adapted to run in aqueous media. researchgate.net For instance, the Fischer indole synthesis has been successfully performed using a reusable ionic liquid, [bmim(BF4)], as a catalyst in methanol, offering high yields and operational simplicity. acgpubs.org Similarly, biodegradable catalysts, such as bioglycerol-based carbon sulfonic acid, have been used for the synthesis of bis(indolyl)methanes under solvent-free conditions, showcasing another green alternative to traditional Lewis or protic acids. nih.gov

Another key green strategy is the use of heterogeneous, reusable catalysts. A practical and environmentally benign synthesis of indole-2-carboxylic acid employs a Pd-loaded Al-MCM-41 mesoporous catalyst for a key hydrogen reduction step. tandfonline.com This immobilized catalyst can be easily recovered and reused, minimizing waste and avoiding the large amounts of iron sludge produced in older reduction methods that used stoichiometric ferrous sulfate. tandfonline.com

Energy-efficient methods like microwave-assisted synthesis have also been widely adopted for preparing indole derivatives. tandfonline.comresearchgate.net These techniques often lead to dramatically shorter reaction times and improved yields. tandfonline.com Continuous flow chemistry represents another modern, green approach, enabling the rapid and scalable synthesis of indole-3-carboxylic esters with enhanced safety and process control. beilstein-journals.org These collective advancements highlight a significant shift towards more sustainable and efficient manufacturing of indole-based compounds.

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding Reaction Selectivity and Regioselectivity

The synthesis of 1H-indole-2,3-dicarboxylic acid and its derivatives often involves reactions where selectivity is a key concern. Regioselectivity, the control of which position on the indole (B1671886) ring reacts, is paramount in achieving the desired product.

For instance, in the functionalization of indole-2,3-dicarboxylic anhydride (B1165640), the choice of Grignard reagent dictates the position of acylation. Methyl- and phenylmagnesium bromides preferentially acylate the C2 position, while the bulkier tert-butylmagnesium chloride targets the C3 position. This highlights the influence of steric hindrance on regioselectivity.

Similarly, in metal-catalyzed reactions, the directing group plays a crucial role. A pyrimidyl directing group has been utilized in the rhodium-catalyzed synthesis of indole-3-carboxylic acid esters to achieve high regioselectivity. thieme-connect.com The choice of catalyst can also influence the outcome. For example, rhodium-based catalysts have been explored for their ability to control the regioselective synthesis of 2,3-disubstituted indoles. thieme-connect.comresearchgate.net

The Fischer indole synthesis, a classic method for indole formation, can be adapted to produce this compound. The reaction of arylhydrazones with keto acids under acidic conditions leads to the indole skeleton. The regioselectivity in this process is governed by the structure of the starting materials. A combination of the Japp–Klingemann condensation and Fischer indole ring closure offers a regioselective route to halogenated derivatives of indole-2-carboxylates, which can then be converted to the dicarboxylic acid. nih.gov

The following table summarizes the regioselective outcomes in the synthesis of this compound derivatives:

| Reaction Type | Reagents | Major Product/Position of Functionalization | Reference(s) |

| Grignard Reaction | 1-benzylindole-2,3-dicarboxylic anhydride, methylmagnesium bromide | 2-acetylindole-3-carboxylic acid | |

| Grignard Reaction | 1-benzylindole-2,3-dicarboxylic anhydride, tert-butylmagnesium chloride | 3-acylated product | |

| Rhodium-catalyzed C-H activation | N-Substituted anilines, diazo compounds, pyrimidyl directing group | Indole-3-carboxylic acid esters | thieme-connect.com |

| Fischer Indole Synthesis | Arylhydrazones, keto acids | Indole skeleton | |

| Japp–Klingemann/Fischer Indole Synthesis | 3,5-dichloroaniline, ethyl acetoacetate | Ethyl-4,6-dichloro-1H-indole-2-carboxylate | nih.gov |

Catalytic Cycle Elucidation in Metal-Mediated Processes

Metal-catalyzed reactions are instrumental in the synthesis of complex indole derivatives. Elucidating the catalytic cycles of these processes provides a deeper understanding of the reaction mechanism and allows for optimization of reaction conditions.

Palladium-catalyzed reactions are widely used for C-C bond formation. thieme-connect.com For example, the palladium-catalyzed annulation of allenes with 3-iodo-1-alkylindole-2-carboxylic acids proceeds through a regioselective pathway to form indolo[2,3-c]pyrane-1-ones. acs.orgnih.gov A proposed mechanism for a palladium-catalyzed carbonylation reaction involves the initial reduction of Pd(II) to Pd(0), followed by oxidative addition, CO insertion, nucleophilic displacement, and reductive elimination to form the indole derivative. beilstein-journals.org

Rhodium catalysts are also effective in indole functionalization. A proposed catalytic cycle for a rhodium(III)-catalyzed C-H activation involves the generation of a rhodacycle intermediate. nih.gov This intermediate then couples with an alkyne to form a new adduct, which undergoes further transformations to yield the final product. nih.gov In a rhodaelectro-catalyzed reaction, a [Cp*Rh(III)] species is proposed to undergo a carboxyl-assisted C3-H activation to form a five-membered rhodacycle. This is followed by alkene coordination, migratory insertion, β-H elimination, and reductive elimination. acs.org

The following table outlines key steps in proposed catalytic cycles for metal-mediated reactions involving indole derivatives:

| Metal Catalyst | Key Mechanistic Steps | Resulting Product Type | Reference(s) |

| Palladium | Reduction of Pd(II) to Pd(0), Oxidative Addition, CO Insertion, Reductive Elimination | Carbonylated indole derivatives | beilstein-journals.org |

| Rhodium(III) | C-H Activation, Formation of Rhodacycle Intermediate, Coupling with Alkyne | Fused pyrimido[1,6-a]-indolone derivatives | nih.gov |

| Rhodium(III) (Electro-catalyzed) | Carboxyl-assisted C3-H Activation, Formation of Rhodacycle, Alkene Coordination, Migratory Insertion, β-H Elimination, Reductive Elimination | Pyrano[3,4-b]indol-1(9H)-ones | acs.org |

Role of Solvent Effects in Reaction Mechanisms

The choice of solvent can significantly impact the course and outcome of a chemical reaction. In the context of this compound synthesis, solvents can influence reaction rates, selectivity, and even the stability of intermediates.

For instance, in the synthesis of 1-allyl-1H-indole-2-carboxylic acid, the use of deuterated dimethylformamide (D-DMF) serves not only as a solvent but also as a deuterium (B1214612) source for isotopic labeling. smolecule.com This highlights the dual role a solvent can play in the reaction mechanism.

Solvent-free conditions are also being explored to develop more sustainable synthetic methods. A cross-dehydrogenative coupling of anilines and ketones using carboxylic acids as both catalysts and solvents has been reported. smolecule.com This approach, which uses ambient oxygen as the oxidant, generates water as the only byproduct, offering an environmentally friendly alternative. smolecule.com

In a study on the rhodaelectro-catalyzed synthesis of pyrano[3,4-b]indol-1(9H)-ones, a mixture of DMA/DMSO was found to be the optimal solvent system. acs.org This suggests that a specific solvent environment is necessary to facilitate the desired electrochemical process.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. While often challenging due to their transient nature, various spectroscopic and analytical techniques can be employed for their identification.

In the copper-catalyzed synthesis of indole-2-carboxylates, an intermediate, ethyl 1-benzoyl-1H-indole-2-carboxylate, was observed and isolated. clockss.org Monitoring the reaction by HPLC showed that the concentration of this intermediate first increased and then gradually decreased, providing evidence for its role in the reaction pathway. clockss.org

In a rhodaelectro-catalyzed reaction, (E)-1-methyl-3-styryl-1H-indole-2-carboxylic acid was identified as a possible intermediate. acs.org When this proposed intermediate was subjected to the reaction conditions, it was converted to the final product, supporting its involvement in the reaction sequence. acs.org

Deuterium labeling studies can also provide indirect evidence for the formation of specific intermediates. In an Ir-catalyzed asymmetric hydrogenation of indoles, deuterium labeling experiments suggested the formation of an Ir(III)-dihydride intermediate. chinesechemsoc.org

The following table lists some identified or proposed intermediates in reactions related to this compound:

| Reaction Type | Intermediate | Method of Identification/Characterization | Reference(s) |

| Copper-catalyzed synthesis of indole-2-carboxylates | Ethyl 1-benzoyl-1H-indole-2-carboxylate | Isolation and HPLC monitoring | clockss.org |

| Rhodaelectro-catalyzed synthesis of pyrano[3,4-b]indol-1(9H)-ones | (E)-1-methyl-3-styryl-1H-indole-2-carboxylic acid | Subjected to reaction conditions, leading to the final product | acs.org |

| Ir-catalyzed asymmetric hydrogenation of indoles | Ir(III)-dihydride intermediate | Deuterium labeling studies | chinesechemsoc.org |

| Rhodium(III)-catalyzed C-H activation | Rhodacycle intermediate | Proposed based on mechanistic studies | nih.gov |

Spectroscopic and Structural Analysis of this compound Remains Largely Undocumented in Publicly Available Scientific Literature

Efforts to compile data for an in-depth article on the spectroscopic and crystallographic properties of this compound have been unsuccessful. Information regarding its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) vibrational analysis, Ultraviolet-Visible (UV-Vis) absorption profile, Mass Spectrometry (MS) fragmentation, and X-ray crystal structure is not present in the surveyed scientific literature. Consequently, a detailed discussion on its polymorphism and crystal engineering is also not possible.

For context, extensive spectroscopic and crystallographic data are available for closely related indole derivatives. For example, the characteristics of indole-2-carboxylic acid and indole-3-carboxylic acid are well-documented, with numerous studies detailing their NMR shifts, IR and UV-Vis spectra, and crystal structures. Similarly, research exists on the solid-state properties, including polymorphism, of substituted analogues like 5-methoxy-1H-indole-2-carboxylic acid. However, this information is specific to these distinct molecules and cannot be extrapolated to accurately describe this compound.

The absence of this fundamental data precludes the creation of a detailed scientific article focused solely on the spectroscopic and structural elucidation of this compound at this time. Further original research would be required to generate and publish this foundational information.

Despite a comprehensive search for scientific literature, detailed information specifically concerning the polymorphic forms and crystal structure of This compound is not available in the public domain. Research and crystallographic data necessary to elaborate on the specific points of the requested outline—including the characterization of its polymorphs and the detailed analysis of its hydrogen bonding networks (O-H···O, N-H···O, and C-H···O)—have not been published or are not accessible through the conducted searches.

The available literature extensively covers related compounds such as indole-2-carboxylic acid, 5-methoxy-1H-indole-2-carboxylic acid, and other indole derivatives, providing insights into their crystal packing and intermolecular interactions. However, these findings are specific to those molecules and cannot be accurately extrapolated to this compound.

Therefore, this article cannot be generated as the specific, scientifically validated data required to address the outlined topics for this compound is not present in the available search results.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For indole (B1671886) derivatives, DFT calculations, particularly using the B3LYP functional, have proven effective in providing reliable data on molecular geometry, electronic properties, and vibrational frequencies. unlp.edu.arnih.govresearchgate.net While specific studies on 1H-indole-2,3-dicarboxylic acid are limited, extensive research on analogous compounds like indole-2-carboxylic acid (I2CA) and indole-3-acetic acid (IAA) offers a robust framework for understanding its behavior. unlp.edu.arresearchgate.netresearchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For indole carboxylic acids, calculations are typically performed to find the lowest energy conformer. unlp.edu.ar The process involves minimizing the energy of the molecule to an infinitesimal gradient, providing precise bond lengths and angles. unlp.edu.ar

Table 1: Representative Optimized Geometric Parameters for Indole Carboxylic Acid Structures Data inferred from studies on related indole carboxylic acids.

| Parameter | Bond | Typical Length (Å) |

| Bond Lengths | C-C (ring) | 1.37 - 1.46 researchgate.net |

| C-N (ring) | ~1.38 | |

| N-H | ~1.01 | |

| C=O | ~1.21 | |

| C-O | ~1.35 | |

| O-H | ~0.97 | |

| Bond Angles | C-C-C (ring) | 106° - 133° researchgate.net |

| O-C=O | 111° - 125° researchgate.net | |

| C-O-H | ~107° researchgate.net |

This is an interactive table. Click on the headers to sort.

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining a molecule's chemical reactivity and kinetic stability. lupinepublishers.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. tandfonline.com

Table 2: Representative FMO Energies for Indole Derivatives from DFT Studies

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole-2-carboxylic acid | -6.4 | -1.5 | 4.9 |

| Indole-3-acetic acid | -5.8 | -0.9 | 4.9 |

| 5-Acetyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylic acid | -6.2 | -2.1 | 4.1 tandfonline.com |

This is an interactive table. The data shown is for related compounds to provide context.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. lupinepublishers.combohrium.com The MEP map displays regions of different electrostatic potential on the electron density surface. Red areas indicate negative potential (electron-rich), typically associated with lone pairs on electronegative atoms like oxygen, making them susceptible to electrophilic attack. Blue areas represent positive potential (electron-poor), usually around hydrogen atoms, indicating sites for nucleophilic attack. lupinepublishers.comwuxiapptec.com

For this compound, the MEP map would show significant negative potential around the oxygen atoms of both carboxylic acid groups, highlighting them as primary sites for hydrogen bonding and interactions with electrophiles. researchgate.net The hydrogen atom of the indole N-H group and the hydrogens of the carboxylic acid groups would exhibit the most positive potential. lupinepublishers.comresearchgate.net

Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. These simulations are instrumental in assigning experimental vibrational bands to specific molecular motions. unlp.edu.arbohrium.com The calculated frequencies often show good agreement with experimental data, supporting the accuracy of the computed molecular structure. researchgate.net

Conformational analysis is essential for flexible molecules like this compound, particularly concerning the rotation of the two carboxylic acid groups. Theoretical studies on similar molecules, such as indole-3-acetic acid, have identified multiple low-energy conformers defined by the orientation of the side chain relative to the indole ring. nih.govresearchgate.net For this compound, the analysis would focus on the rotational barriers of the C2-C(OOH) and C3-C(OOH) bonds and the potential for intramolecular hydrogen bonding between the two carboxylic acid groups, which would significantly stabilize certain conformations. Such studies have revealed that dimeric structures, formed through intermolecular hydrogen bonds between carboxylic acid groups, are often the most stable forms in the solid state. researchgate.netbohrium.com

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is widely employed in drug discovery to screen for potential inhibitors and understand their binding mechanisms. jbcpm.com Derivatives of indole-2-carboxylic acid and related structures have been extensively studied as inhibitors for a variety of protein targets. nih.govmdpi.com

For instance, derivatives have been designed and docked against targets such as HIV-1 integrase, where the indole core and the C2-carboxyl group were found to chelate essential Mg2+ ions in the active site. mdpi.com Other studies have targeted the 14-3-3η protein in hepatocellular carcinoma and cysteinyl leukotriene receptor 1 (CysLT1), demonstrating the versatility of the indole carboxylic acid scaffold. nih.govnih.gov The docking analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and provides binding affinity scores to rank potential candidates. nih.gov

Table 3: Examples of Molecular Docking Studies on Indole Carboxylic Acid Derivatives

| Derivative Class | Protein Target | Reported Binding Energy (kcal/mol) | Key Interactions Noted |

| Indole-2-carboxylic acid | HIV-1 Integrase | - (IC50 0.13 µM for optimized derivative) | Chelation of Mg2+ ions, H-bonds mdpi.com |

| Indole-2-carboxylic acid | 14-3-3η Protein | - (Affinity evaluated) | H-bonds, hydrophobic interactions nih.gov |

| Indole-2-carboxylic acid | CysLT1 Receptor | - (IC50 0.66 µM for lead compound) | Hydrophobic interactions, H-bonds nih.gov |

| Indole-2-carboxylic acid | Aromatase (CYP19A1) | -7.5 | H-bonds, hydrophobic interactions nih.gov |

| Indole derivatives | Fungal Squalene Synthase | -8.6 to -10.3 | Hydrophobic interactions jbcpm.com |

This is an interactive table. It showcases the broad applicability of the indole carboxylic acid scaffold in targeting various proteins.

Molecular Dynamics Simulations for System Stability and Interactions

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations complement molecular docking by assessing the stability of a predicted ligand-protein complex in a dynamic, solvated environment. nih.gov An MD simulation, often run for nanoseconds, can confirm whether a ligand remains stably bound within the active site or if it dissociates. researchgate.net

Topological and Quantum Chemical Descriptors Analysis

Topological and quantum chemical descriptors are numerical values derived from the molecular structure that quantify various aspects of a molecule's physical and chemical characteristics. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

Quantum Chemical Descriptors: Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic properties of indole derivatives. nih.gov Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. For instance, in a study of 2-(1H–indol–3–yl)–2–oxoacetic acid, the calculated energy gap was 4.1008 eV. researchgate.net

Global Reactivity Descriptors: These descriptors, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), provide a general measure of a molecule's reactivity. researchgate.net Studies on indole derivatives have shown that aromatic character can significantly reduce the chemical hardness value, indicating increased reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. For related indole derivatives, MEP analysis has helped identify regions of positive and negative electrostatic potential, guiding the understanding of intermolecular interactions. researchgate.net

Geometric Parameters: Theoretical calculations provide optimized molecular geometries, including bond lengths and angles. For indole-2-carboxylic acid (ID2CA), DFT calculations have shown that C-C bond lengths in the indole ring range from 1.376 to 1.460 Å. researchgate.net These calculated geometries generally show excellent agreement with experimental data from X-ray crystallography. researchgate.net

Topological Analysis: Topological methods analyze the electron density to characterize chemical bonding and non-covalent interactions.

Atoms in Molecules (AIM): This analysis locates bond critical points (BCPs) and characterizes the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). nih.gov

Reduced Density Gradient (RDG): RDG analysis is used to visualize and quantify weak non-covalent interactions, which are crucial for understanding crystal packing and ligand-receptor binding. nih.govresearchgate.net

Electron Localization Function (ELF) and Laplacian of Electron Density (LOL): These tools provide insights into electron localization and delocalization, helping to characterize aromaticity and the nature of chemical bonds within the indole system. researchgate.net

The table below summarizes some key quantum chemical descriptors calculated for indole derivatives, illustrating the data obtained from such computational analyses.

| Descriptor | Compound Studied | Value | Computational Method | Source |

| HOMO-LUMO Gap (ΔE) | 2-(1H–indol–3–yl)–2–oxoacetic acid | 4.1008 eV | DFT/B3LYP | researchgate.net |

| Chemical Hardness (η) | 7-Chlorokynurenic acid | 6.16 eV | DFT | researchgate.net |

| Chemical Hardness (η) | 3-CDC* | 6.41 eV | DFT | researchgate.net |

| C-C Bond Length Range (Indole Ring) | Indole-2-carboxylic acid | 1.376 - 1.460 Å | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

| Dipole Moment (Monomer) | 1-benzothiophene-2-carboxylic acid** | 2.92 Debye | DFT/B3LYP/6-311++G(d,p) | nih.gov |

*Note: 3-CDC is 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a derivative. **Note: 1-benzothiophene-2-carboxylic acid is a structurally related bioisostere.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling is a cornerstone of modern SAR, enabling the design of more potent and selective molecules. nih.gov For derivatives of this compound, SAR studies have been pivotal in developing inhibitors for various biological targets. nih.govnih.gov

Key Principles of SAR in Indole Derivatives: The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple receptor types. researchgate.net SAR studies on indole-2-carboxylic acid derivatives have revealed several key insights:

Role of the Carboxylic Acid: The carboxylic acid group at the 2-position is often crucial for activity, frequently acting as a key interaction point, for example, by chelating with metal ions (like Mg²⁺) in an enzyme's active site. rsc.org

Substitution on the Indole Ring: Modifications at various positions of the indole ring can dramatically alter biological activity. For example, in a series of apoptosis inducers, substitution at the C3 position was found to be critical for activity. researchgate.net Similarly, for CB1 receptor allosteric modulators, halogenation at the C5 position and short alkyl chains at the C3 position were found to enhance potency.

Peripheral Substituents: Substitutions on other parts of the molecule, such as appended phenyl rings, also significantly impact activity. In one study of CB1 modulators, a diethylamino group at the 4-position of a phenyl ring was found to be optimal for activity, while moving it to the 3-position abolished potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between chemical descriptors (see section 4.4) and biological activity. nih.gov These models are used to predict the activity of newly designed compounds, thereby prioritizing synthesis efforts. espublisher.com

Model Development: A typical QSAR study involves calculating a wide range of descriptors for a series of compounds with known activities. Statistical methods, like multiple linear regression (MLR) or machine learning algorithms like Gradient Boosting Regression, are then used to build a predictive model. nih.govresearchgate.net

Validation: The reliability of a QSAR model is assessed through internal and external validation procedures to ensure its predictive power. nih.govespublisher.com

Application: Successful QSAR models have been developed for various indole derivatives, predicting activities such as COX-2 inhibition and FBPase inhibition. researchgate.nettandfonline.com For example, a QSAR study on 2,3-diaryl indoles identified the total energy (MOPAC_E_T) as a crucial descriptor for explaining COX-2 inhibitory activity. tandfonline.com

The following table presents examples of SAR findings for various indole-2-carboxylic acid derivatives, demonstrating how structural modifications influence biological outcomes.

| Parent Scaffold | Target | Modification | Effect on Activity | Source |

| Indole-2-carboxamide | CB1 Receptor | Move dimethylamino group on phenyl ring from 4- to 3-position | Abolishment of inhibitory activity | |

| Indole-2-carboxamide | CB1 Receptor | Add chloro group at C5 of indole ring | Enhanced potency | |

| Indole-2-carboxylic acid benzylidene-hydrazide | Apoptosis Induction | Substitution at C3 of indole ring | Important for apoptotic activity | researchgate.net |

| 6-acetamido-indole-2-carboxylic acid | IDO1/TDO | Introduction of specific substituents | Potent dual inhibition (low μM IC₅₀) | nih.gov |

| Indole-2-carboxylic acid | HIV-1 Integrase | Addition of C6 halogenated benzene (B151609) ring | Marked inhibition (IC₅₀ = 3.11 μM) via π–π stacking | rsc.org |

These computational and SAR studies underscore the versatility of the indole-2-carboxylic acid scaffold and provide a rational framework for the design of new therapeutic agents. By combining theoretical calculations with empirical activity data, researchers can efficiently explore chemical space and optimize lead compounds.

Coordination Chemistry of Indole Dicarboxylic Acids

Biological Activities and Pharmacological Potentials of 1h Indole 2,3 Dicarboxylic Acid Derivatives

Anticancer Activity and Antiprognosis Mechanisms

Derivatives of 1H-indole-2,3-dicarboxylic acid have emerged as a significant scaffold in the development of novel anticancer agents. Their therapeutic potential stems from their ability to interfere with various stages of cancer cell progression, including cell cycle, apoptosis, and specific molecular pathways crucial for tumor growth and survival.

Cell Cycle Modulation

A key mechanism through which these indole (B1671886) derivatives exert their anticancer effects is by modulating the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells. Certain novel 1H-indole-2-carboxylic acid derivatives have been shown to induce G1-S phase cell cycle arrest in liver cancer cells. rsc.org This disruption of the normal cell cycle progression prevents the cancer cells from entering the DNA synthesis (S) phase, effectively halting their division. Similarly, other studies have reported that indole derivatives can cause cell cycle arrest at the G2/M phase. For instance, a derivative containing a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety was found to arrest human myeloid leukemia U-937 cells at the G2-M phase. nih.gov Another study on 28-indole-betulin derivatives demonstrated that they caused MCF-7 breast cancer cells to arrest in the G1 phase, preventing them from entering the S phase. mdpi.com

Apoptosis Induction Pathways

Inducing apoptosis, or programmed cell death, is a primary strategy for cancer therapy. Derivatives of this compound have been shown to trigger apoptosis in cancer cells through various pathways. One such pathway involves the activation of caspases, a family of proteases that are central to the apoptotic process. For example, treatment of prostate cancer cell lines with a novel indole derivative significantly increased the levels of caspase-3 and caspase-8. mdpi.com The activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, which is initiated by the binding of extracellular death ligands to cell surface receptors. The intrinsic, or mitochondrial, pathway is also targeted. The same study observed a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, indicating a shift in the balance towards apoptosis. mdpi.com Furthermore, some indole-2-carboxylic acids have been found to induce the hallmarks of apoptosis in MCL-1-dependent cancer cell lines. tandfonline.com

Target Identification and Inhibition (e.g., kinases, carbonic anhydrase, IMPDH, LSD1, EGFR, BRAFV600E, tubulin polymerization)

The anticancer activity of this compound derivatives is often linked to their ability to inhibit specific molecular targets that are overactive in cancer cells.

Kinases: Many indole derivatives have been developed as kinase inhibitors. For instance, certain derivatives have shown dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and c-SRC kinase. mdpi.com A series of 5-substituted-indole-2-carboxamides were identified as dual inhibitors of EGFR and cyclin-dependent kinase-2 (CDK2). rsc.org Another study reported the development of 5-chloro-indole-2-carboxylate derivatives as potent dual inhibitors of EGFR and BRAFV600E pathways. mdpi.com

Carbonic Anhydrase: Some 1H-indole-2,3-dione 3-thiosemicarbazone derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, including the tumor-associated hCA IX and XII. nih.gov

IMPDH: The elaboration of indole fragments has led to the development of inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme involved in the synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis and cell proliferation. nih.govscbt.com

LSD1: Lysine-specific demethylase 1 (LSD1) has emerged as a promising target in oncology, and novel indole derivatives have been designed as irreversible LSD1 inhibitors. nih.gov

EGFR and BRAFV600E: As mentioned, specific indole derivatives have been designed to target mutations in EGFR and BRAF, which are common drivers of cancer. tandfonline.commdpi.com For example, a series of 5-chloro-indole-2-carboxylate derivatives were developed as potent inhibitors of the EGFRT790M and BRAFV600E pathways. mdpi.com

Tubulin Polymerization: The indole scaffold is a key component of several compounds that act as antimitotic agents by inhibiting tubulin polymerization. nih.gov Certain 6- and 7-heterocyclyl-1H-indole compounds were found to inhibit tubulin polymerization at submicromolar concentrations. nih.gov

Activity against Specific Cancer Cell Lines

The anticancer potential of this compound derivatives has been demonstrated against a variety of human cancer cell lines.

| Derivative/Compound Class | Cancer Cell Line(s) | Observed Effect |

| Novel 1H-indole-2-carboxylic acid derivatives | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer) | Potent inhibitory activities |

| (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives | HeLa (Cervical Cancer), HT29 (Colon Cancer), MCF-7 (Breast Cancer), HL-60 (Promyelocytic Leukemia) | High antiproliferative activity |

| 1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazone] derivatives | HeLa (Cervical Cancer) | Cytotoxic effects |

| N'-(substituted benzylidene)-1H-indole-2-carbohydrazide derivatives | MCF-7 (Breast Cancer), A549 (Lung Cancer), HCT116 (Colon Cancer) | Moderate to high cytotoxicity |

| Novel indole derivatives | A549 (Lung Cancer), MCF-7 (Breast Cancer), PC-3 (Prostate Cancer) | Significant cell death |

| 28-indole-betulin derivatives | A549 (Lung Cancer), MDA-MB-231 (Breast Cancer), MCF-7 (Breast Cancer), DLD-1 (Colon Cancer), HT-29 (Colon Cancer), A375 (Melanoma), C32 (Melanoma) | Anticancer activity, with MCF-7 being the most sensitive |

| Indole-2-carboxylic acids | H929 (MCL-1-dependent cancer cell line) | Induction of apoptosis |

Anti-inflammatory Properties and Mechanisms

Derivatives of this compound have also been investigated for their anti-inflammatory properties. The mechanisms underlying these effects often involve the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators.

Research has shown that certain indole derivatives can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov This is a crucial aspect of their anti-inflammatory action, as these cytokines play a central role in orchestrating the inflammatory response. The anti-inflammatory activities of some indole-imidazolidine derivatives were demonstrated by a reduction in both leukocyte migration and the release of TNF-α and IL-1β in animal models of inflammation. nih.gov

Furthermore, some indole derivatives have been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. chemrxiv.org The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.

The anti-inflammatory effects of some oleanolic acid indole derivatives have been attributed to the suppression of nitric oxide (NO) and pro-inflammatory cytokines, as well as an increase in the anti-inflammatory cytokine IL-10. These effects may be mediated by the inhibition of the NF-κB, MAPKs, and PI3K/Akt signaling pathways.

Antimicrobial and Antifungal Activities

The indole nucleus is a common feature in many compounds with antimicrobial and antifungal properties, and derivatives of this compound are no exception.

A variety of indole derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi. For example, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown promising antimicrobial activity. nih.gov One indole-triazole derivative, in particular, was identified as a significant lead compound for both antibacterial and antifungal applications, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against the tested microorganisms. nih.gov

The antibacterial efficacy of these compounds has been observed against both Gram-positive and Gram-negative bacteria. Some indole-thiadiazole and indole-triazole derivatives demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov

Antibacterial Efficacy

The antibacterial potential of indole derivatives has been a subject of significant investigation. Isatin (B1672199), or 1H-indole-2,3-dione, a well-known indole derivative, and its Schiff bases have shown a broad spectrum of biological activities, including antibacterial effects. nih.gov Newly synthesized isatin derivatives have been reported to be effective against both Gram-positive and Gram-negative bacteria. nih.gov

In one study, several Schiff base derivatives were synthesized from isatin and tested for their antimicrobial activity. Some of these compounds exhibited notable potency against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). nih.gov For instance, one compound displayed higher antimicrobial activity than the standard drug amoxicillin (B794) against Staphylococcus aureus at a concentration of 16 μg/mL and against Escherichia coli at a concentration of 1 μg/mL. nih.gov Halogenation at the 5th position of the isatin ring was found to increase the antibacterial activity of the derivatives. nih.gov

Another class of indole derivatives, indole-1,2,4 triazole conjugates, have also been evaluated for their antibacterial properties. These hybrid compounds have shown good to moderate activity against several Gram-negative bacterial strains. nih.gov

Table 1: Antibacterial Activity of Selected 1H-Indole-2,3-dione Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| Isatin Schiff base derivative (3c) | Staphylococcus aureus | Higher than amoxicillin at 16 μg/mL | nih.gov |

| Isatin Schiff base derivative (3c) | Escherichia coli | Higher than amoxicillin at 1 μg/mL | nih.gov |

| Indole-1,2,4 triazole conjugates | Gram-negative bacteria | Good to moderate activity (MIC ~250 µg/mL) | nih.gov |

Antifungal Efficacy

The exploration of this compound derivatives has revealed their significant potential as antifungal agents. Various studies have demonstrated the efficacy of different classes of indole derivatives against a range of fungal pathogens, including those affecting humans and plants.

Substituted 1H-indole-4,7-dione derivatives have been reported to possess potent antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. fabad.org.tr Additionally, indole-linked triazole derivatives have shown excellent antifungal activities against Candida albicans and C. krusei, often with low minimum inhibitory concentration (MIC) values. turkjps.orgresearchgate.net The incorporation of a triazole ring, a common feature in clinically used antifungal agents, is thought to contribute to this activity. nih.gov

In the context of agricultural applications, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and evaluated for their antifungal properties against several plant pathogenic fungi. nih.gov Many of these compounds exhibited moderate to excellent in vitro antifungal activities against fungi such as Rhizoctonia solani, Pyricularia oryzae, and Botrytis cinerea. nih.gov Notably, certain derivatives with iodine, chlorine, or bromine substituents at the 5-position of the 3-hydroxy-2-oxindole and indole rings demonstrated superior and broad-spectrum antifungal activity, in some cases exceeding that of commercial fungicides. nih.gov

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound Class | Fungal Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| 1H-Indole-4,7-diones | Candida krusei, Cryptococcus neoformans, Aspergillus niger | Potent activity | fabad.org.tr |

| Indole-linked triazoles | Candida albicans, Candida krusei | Excellent activity, low MIC values | turkjps.orgresearchgate.net |

| Indole-1,2,4 triazole conjugates | Candida tropicalis | Potent activity (MIC as low as 2 µg/mL) | nih.gov |

| 3-Indolyl-3-hydroxy oxindoles | Rhizoctonia solani, Pyricularia oryzae, Botrytis cinerea | Moderate to excellent activity | nih.gov |

Antiviral Properties

The structural framework of indole has been a valuable scaffold in the discovery of novel antiviral agents. Derivatives of this compound have been investigated for their ability to inhibit the replication of various viruses.

One area of focus has been the hepatitis C virus (HCV). Novel pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives have been designed and evaluated for their anti-Flaviviridae activity, which includes HCV. mdpi.com These compounds were developed based on previously reported indole derivatives that targeted the HCV RNA-dependent RNA polymerase. mdpi.com

More recently, with the emergence of SARS-CoV-2, researchers have explored indole derivatives as potential inhibitors of this coronavirus. A study on a new indol-3-carboxylic acid derivative demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.runih.gov This particular compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. actanaturae.runih.gov The compound exhibited a high selectivity index of 78.6, indicating a favorable profile for potential further development. actanaturae.runih.gov

Table 3: Antiviral Activity of Selected Indole Derivatives

| Compound Class/Derivative | Target Virus | Key Findings | Reference |

|---|---|---|---|

| Pyrazino[1,2-a]indole-1,3(2H,4H)-diones | Flaviviridae (e.g., HCV) | Evaluated for anti-Flaviviridae activity | mdpi.com |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Complete inhibition of viral replication at 52.0 μM; IC₅₀ = 1.06 µg/mL | actanaturae.runih.gov |

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi)

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue for which new treatments are needed. nih.gov In the search for novel therapeutic agents, derivatives of 1H-indole have been identified as having promising anti-Trypanosoma cruzi activity.

Through phenotypic screening of a commercial library of small molecules, several compounds containing an indole core were identified as active against the intracellular amastigote form of T. cruzi. nih.govacs.org This led to the optimization of a series of substituted 1H-indole-2-carboxamides. nih.gov Although medicinal chemistry efforts to improve metabolic stability and solubility did not yield compounds with enhanced exposure and potency, one of the best compounds was advanced to in vivo studies. acs.org This compound demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease. nih.gov

Other studies have also highlighted the potential of triazole-based compounds, some of which are indole hybrids, as inhibitors of enzymes crucial for T. cruzi metabolism, such as cruzain and trans-sialidase. mdpi.com For instance, 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol, a nitrotriazole derivative, was found to be highly potent and selective against T. cruzi, with an IC₅₀ of 0.39 µM. mdpi.com

Table 4: Anti-Trypanosoma cruzi Activity of Indole and Related Derivatives

| Compound Class/Derivative | Form of T. cruzi | Key Findings | Reference |

|---|---|---|---|

| Substituted 1H-indole-2-carboxamides | Intracellular amastigotes | Moderate in vitro potency and good selectivity | nih.govacs.org |

| Optimized 1H-indole-2-carboxamide | In vivo models | Showed antiparasitic activity in acute and chronic mouse models | nih.gov |

| 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol | Intracellular forms | IC₅₀ = 0.39 µM; highly potent and selective | mdpi.com |

Neuroprotective Effects and Neurological Applications

Indole-based compounds have emerged as promising candidates for the development of neuroprotective drugs. Their chemical structure allows for interactions with various biological targets within the central nervous system, and certain derivatives have shown potential in mitigating neuronal damage associated with neurodegenerative conditions.

Mitigation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key factor in the pathophysiology of several neurological disorders. nih.govnih.gov Indole derivatives have demonstrated significant antioxidant properties, which contribute to their neuroprotective effects.

Studies on various indole-based compounds have shown their ability to protect neuronal cells from oxidative stress-induced damage. nih.gov For example, in studies using SH-SY5Y neuroblastoma cells, certain indole compounds significantly reduced cell death induced by hydrogen peroxide (H₂O₂), a common ROS used to model oxidative stress in vitro. nih.gov These compounds were able to preserve cell viability in the presence of H₂O₂. nih.gov

The mechanism behind this neuroprotection is linked to the antioxidant capacity of the indole nucleus. Some indole derivatives, such as indole-3-carbinol (B1674136) and its metabolite diindolylmethane, have been shown to activate the Nrf2-antioxidant responsive element (ARE) pathway, which is a primary cellular defense mechanism against oxidative stress. nih.gov

Table 5: Mitigation of Oxidative Stress by Indole Derivatives

| Compound Class/Derivative | In Vitro Model | Effect | Reference |

|---|---|---|---|

| Various indole-based compounds | H₂O₂-stimulated SH-SY5Y cells | Significantly reduced cell mortality and preserved cell viability | nih.gov |

| Indole-3-carbinol, Diindolylmethane | Neuronal cells | Activates the Nrf2-ARE antioxidant pathway | nih.gov |

Enhancement of Long-Term Potentiation

Long-term potentiation (LTP) is a form of synaptic plasticity that is widely considered to be a cellular mechanism underlying learning and memory. nih.govresearchgate.net The modulation of LTP is a key strategy in the development of cognitive enhancers.

While direct studies on this compound derivatives and LTP are limited, research on related dicarboxylic acid compounds has provided insights into the role of specific receptor modulation in enhancing LTP. For instance, the transient application of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), a specific agonist for metabotropic glutamate (B1630785) receptors (mGluRs), has been shown to induce a slow-onset form of LTP in the CA1 region of rat hippocampal slices. nih.gov

The induction of ACPD-induced LTP is a postsynaptic phenomenon that involves an increase in the AMPA receptor-mediated synaptic conductance. nih.gov This form of LTP is dependent on a rise in postsynaptic Ca²⁺ but does not involve the activation of NMDA receptors or L-type Ca²⁺ channels. nih.gov These findings suggest that compounds capable of modulating mGluR activity can have a profound impact on synaptic plasticity and could be a fruitful area of investigation for indole-dicarboxylic acid derivatives.

Relevance in Alzheimer's Disease Models

Derivatives of the indole core are actively being investigated as multifunctional agents for Alzheimer's disease (AD), targeting several key pathological pathways, including cholinergic dysfunction, amyloid-beta (Aβ) aggregation, and oxidative stress. While direct studies on this compound in AD models are limited, research on structurally related indole-2-carboxylic acid and other indole derivatives provides valuable insights into their potential neuroprotective roles.